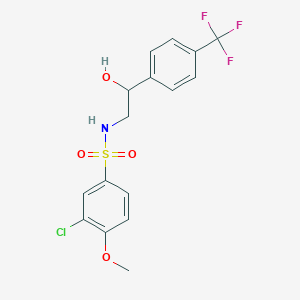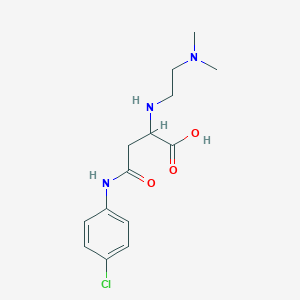
4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 57-1293 and is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. In
Mécanisme D'action
The mechanism of action of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid involves the inhibition of the HCV NS3/4A protease. This enzyme is essential for the cleavage of the viral polyprotein, which is necessary for viral replication. BAY 57-1293 binds to the active site of the protease and prevents its function, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid have been extensively studied. This compound has been shown to effectively inhibit HCV replication in vitro and in vivo. Furthermore, it has also been investigated for its potential use in the treatment of other viral infections such as dengue fever and yellow fever. However, the compound's potential toxicity and side effects need to be further investigated before its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid in lab experiments include its potent inhibitory activity against the HCV NS3/4A protease and its potential use in the treatment of other viral infections. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as the need for further investigation to determine its clinical efficacy.
Orientations Futures
The future directions for the research and development of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid include the investigation of its potential use in the treatment of other viral infections such as dengue fever and yellow fever. Furthermore, the compound's potential toxicity and side effects need to be further investigated to determine its clinical safety. Additionally, the synthesis method of this compound can be further optimized to achieve higher yields and purity.
Méthodes De Synthèse
The synthesis of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid involves the reaction of 4-chloroaniline with 2-(dimethylamino)ethylamine in the presence of a base to form the intermediate product. The intermediate product is then reacted with ethyl acetoacetate in the presence of a catalyst to yield the final product. The synthesis of this compound has been extensively studied and optimized to achieve high yields and purity.
Applications De Recherche Scientifique
The primary application of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is in the treatment of hepatitis C virus (HCV) infections. This compound is a potent inhibitor of the HCV NS3/4A protease, which is a crucial enzyme for viral replication. Several studies have shown that BAY 57-1293 can effectively inhibit HCV replication in vitro and in vivo. Furthermore, this compound has also been investigated for its potential use in the treatment of other viral infections such as dengue fever and yellow fever.
Propriétés
IUPAC Name |
4-(4-chloroanilino)-2-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-18(2)8-7-16-12(14(20)21)9-13(19)17-11-5-3-10(15)4-6-11/h3-6,12,16H,7-9H2,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMXYYNWFWRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2942094.png)
![2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2942095.png)
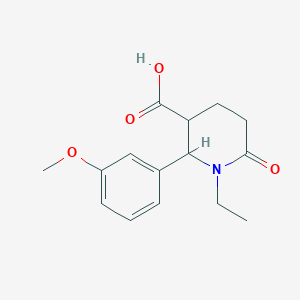
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942098.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2942103.png)
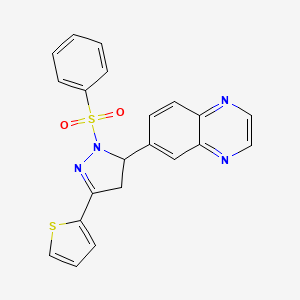

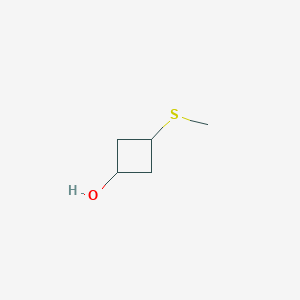
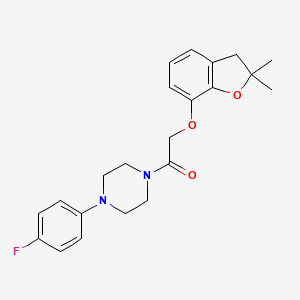
![N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide](/img/structure/B2942112.png)
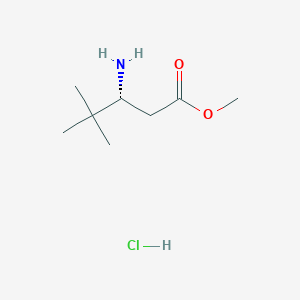
![Methyl 1-(([1,1'-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate](/img/structure/B2942115.png)
